8-((3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)sulfonyl)quinoline
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Overview
Description
The compound “8-((3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)sulfonyl)quinoline” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for the treatment of various diseases .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, a pyrazine group, and a quinoline group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Scientific Research Applications
Biological Activities of Sulfonamide Hybrids
Sulfonamides, including structures similar to 8-((3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)sulfonyl)quinoline, are part of a significant class of compounds with diverse pharmacological activities. Recent advancements in the design and development of sulfonamide hybrids have shown their potential in various biological applications. These hybrids exhibit antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain activities. The versatility in the R and R' moieties of these compounds allows for a wide range of biological applications, making them a focal point of recent scientific research (Ghomashi et al., 2022).
Inhibitory Activity on Caspase-3
A specific synthesis method led to the creation of novel 8-sulfonyl-1,3-dioxo-4-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]quinolines. Among these compounds, certain derivatives have been identified as potent inhibitors of caspase-3, a crucial enzyme in apoptosis, with inhibitory concentrations as low as 6 nM. This indicates a significant potential for these compounds in therapeutic applications related to cell death and survival pathways (Kravchenko et al., 2005).
Synthesis and Reactions for Heterocyclic Derivatives
The reaction of 8-quinolinol with cinnamonitrile derivatives in the presence of a basic catalyst can lead to the formation of pyrano[3,2-h]quinolines, which further react to yield fused heterotetracyclic systems. These chemical transformations underline the potential of 8-quinolinol derivatives in synthesizing complex heterocyclic compounds with possible applications in drug development and material science (Khalil et al., 1991).
Ultrasound Irradiation in Synthesis
The use of ultrasound irradiation in the synthesis of 4H-pyrano[3,2-h]quinoline derivatives from 8-hydroxy quinoline, aromatic aldehydes, and sulfone derivatives has shown improvements in reaction rates and yields. This method not only enhances the efficiency of the synthesis process but also offers a greener alternative by potentially reducing reaction times and energy consumption (Al-Bogami et al., 2013).
Future Directions
The future directions for research on this compound could include further investigation into its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in medicinal chemistry could be explored, given the known biological activities of compounds with a pyrrolidine ring .
Properties
IUPAC Name |
8-(3-pyrazin-2-yloxypyrrolidin-1-yl)sulfonylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c22-25(23,15-5-1-3-13-4-2-7-20-17(13)15)21-10-6-14(12-21)24-16-11-18-8-9-19-16/h1-5,7-9,11,14H,6,10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBVJIQTYAYXTHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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